molecular formula C16H14BrFO2 B1327471 4'-Bromo-2'-fluoro-3-(2-methoxyphenyl)propiophenone CAS No. 898770-36-0

4'-Bromo-2'-fluoro-3-(2-methoxyphenyl)propiophenone

Cat. No.: B1327471
CAS No.: 898770-36-0
M. Wt: 337.18 g/mol
InChI Key: VEGUHSHPMFTMMO-UHFFFAOYSA-N
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Description

4’-Bromo-2’-fluoro-3-(2-methoxyphenyl)propiophenone is an organic compound with the molecular formula C16H14BrFO2 and a molecular weight of 337.18 g/mol . This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a propiophenone backbone. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

The synthesis of 4’-Bromo-2’-fluoro-3-(2-methoxyphenyl)propiophenone can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial production methods may involve the bromination and fluorination of appropriate aromatic precursors, followed by coupling reactions to introduce the methoxyphenyl group. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4’-Bromo-2’-fluoro-3-(2-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

4’-Bromo-2’-fluoro-3-(2-methoxyphenyl)propiophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-Bromo-2’-fluoro-3-(2-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors The methoxy group may also play a role in modulating its biological activity

Comparison with Similar Compounds

Similar compounds to 4’-Bromo-2’-fluoro-3-(2-methoxyphenyl)propiophenone include:

These compounds share structural similarities but differ in the position and nature of substituents. The unique combination of bromine, fluorine, and methoxy groups in 4’-Bromo-2’-fluoro-3-(2-methoxyphenyl)propiophenone imparts distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrFO2/c1-20-16-5-3-2-4-11(16)6-9-15(19)13-8-7-12(17)10-14(13)18/h2-5,7-8,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGUHSHPMFTMMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644192
Record name 1-(4-Bromo-2-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-36-0
Record name 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromo-2-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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